

# (R)-3-(BenzylOxy)pyrrolidine chemical properties

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## Compound of Interest

Compound Name: 3-(BenzylOxy)pyrrolidine

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An In-Depth Technical Guide to **(R)-3-(BenzylOxy)pyrrolidine**: Properties, Synthesis, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

## Foreword: The Strategic Importance of Chiral Pyrrolidines in Modern Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.<sup>[1]</sup> Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.<sup>[2]</sup> When a stereocenter is introduced, as in the case of **(R)-3-(BenzylOxy)pyrrolidine**, the resulting enantiomerically pure compound becomes an invaluable chiral building block. The specific spatial orientation of substituents can lead to vastly different biological profiles, making stereochemical control paramount in drug design.<sup>[2]</sup> This guide provides a comprehensive technical overview of **(R)-3-(BenzylOxy)pyrrolidine**, a versatile intermediate whose strategic use can significantly impact the development of novel therapeutics. We will delve into its core chemical properties, explore robust synthetic methodologies, and highlight its application in the synthesis of bioactive molecules, providing researchers and drug development professionals with a practical, in-depth resource.

## Part 1: Core Physicochemical and Spectroscopic Profile

**(R)-3-(BenzylOxy)pyrrolidine** is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.<sup>[3]</sup> The presence of the benzylOxy group at the 3-position enhances its utility in synthetic applications, while the pyrrolidine core provides a foundational structure for building molecular complexity.<sup>[3]</sup> It is often handled as its hydrochloride salt, which typically offers greater stability and solubility in aqueous media compared to the free base.<sup>[3]</sup>

## Chemical Identity and Properties

A summary of the key chemical identifiers and physicochemical properties for **(R)-3-(BenzylOxy)pyrrolidine** and its hydrochloride salt is presented below. It is important to distinguish between the free base and its salt form, as their properties can differ significantly.

Property	(R)-3-(BenzylOxy)pyrrolidine (Free Base)	(R)-3-(BenzylOxy)pyrrolidine HCl (Salt)	References
CAS Number	177948-70-8	927819-90-7	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	C <sub>11</sub> H <sub>16</sub> CINO	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	177.24 g/mol	213.71 g/mol	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	-	White crystalline powder	<a href="#">[7]</a>
Boiling Point	269.2±33.0 °C (Predicted)	304.7°C at 760 mmHg	<a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	-	138-142°C	<a href="#">[7]</a>
Density	1.05±0.1 g/cm <sup>3</sup> (Predicted)	-	<a href="#">[4]</a>
pKa	9.50±0.10 (Predicted)	-	<a href="#">[4]</a>
Solubility	-	Soluble in water and common organic solvents	<a href="#">[7]</a>

# Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of **(R)-3-(BenzylOxy)pyrrolidine**. While specific spectra for this exact compound are not readily available in public databases, we can predict the expected spectral features based on its structure. These techniques are crucial for quality control in both research and manufacturing settings.

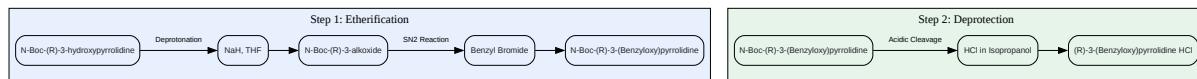
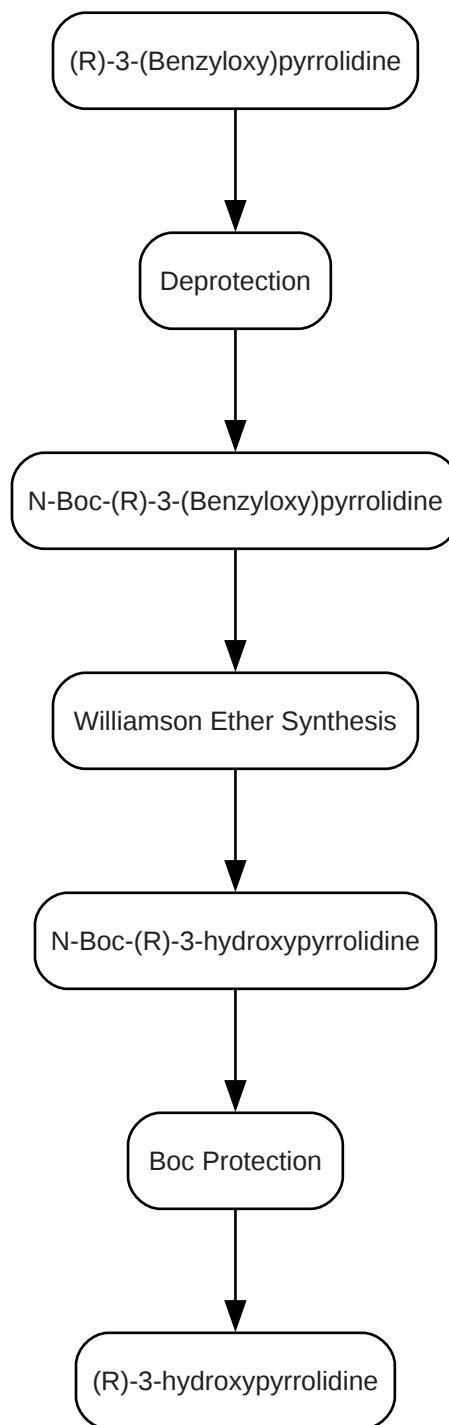
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic  $\text{CH}_2$  protons, and a series of multiplets for the pyrrolidine ring protons. The stereochemistry at the C3 position will influence the coupling patterns of the adjacent protons.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. The carbon bearing the benzylOxy group will be shifted downfield due to the electronegativity of the oxygen atom.
- Infrared (IR) Spectroscopy: The IR spectrum of pyrrolidine derivatives typically shows N-H stretching vibrations.<sup>[8]</sup> Key expected absorptions for **(R)-3-(BenzylOxy)pyrrolidine** include C-H stretching from the aromatic and aliphatic groups, C-O stretching of the ether linkage, and N-H stretching and bending vibrations from the secondary amine of the pyrrolidine ring.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.<sup>[9]</sup> For **(R)-3-(BenzylOxy)pyrrolidine**, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z}$  177. The fragmentation pattern would likely involve the loss of the benzyl group or cleavage of the pyrrolidine ring, providing structural confirmation.

## Part 2: Synthesis of **(R)-3-(BenzylOxy)pyrrolidine**

The synthesis of enantiomerically pure (R)-**3-(BenzylOxy)pyrrolidine** is a critical process, often starting from readily available chiral precursors. A common and effective strategy involves the use of (R)-3-hydroxypyrrolidine as the starting material. The hydroxyl group provides a convenient handle for introducing the benzyloxy moiety via a Williamson ether synthesis.

## Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to (R)-**3-(BenzylOxy)pyrrolidine** identifies (R)-3-hydroxypyrrolidine and a benzylating agent as key precursors. This strategy is advantageous as it preserves the stereochemistry at the C3 position. The nitrogen of the pyrrolidine ring must be protected during the etherification to prevent N-benzylation, a common side reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.



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